1-methyl-N-{3-[(2-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-5-carboxamide
Overview
Description
1-methyl-N-{3-[(2-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-5-carboxamide is 354.11504700 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has highlighted the synthesis and biological activity of novel thieno[2,3-c]pyrazole compounds, including derivatives similar to 1-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-5-carboxamide. These compounds have shown significant antibacterial activity against gram-positive and gram-negative bacteria and remarkable anti-fungal activity. Furthermore, some of these compounds possess high anti-inflammatory activity, as demonstrated in the carrageenan-induced rat paw edema assay (El-Dean et al., 2015).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis, reactions, and spectral characterization of novel thienopyrazole derivatives, including methods that could potentially apply to the synthesis of 1-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-5-carboxamide. These methods involve the synthesis of chloromethyl pyrimidinone compounds and their conversion to thiol derivatives through reactions with thiourea (Ahmed et al., 2018).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, related to 1-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-5-carboxamide, have shown potential as anticancer and anti-inflammatory agents, with structure-activity relationship studies providing insights into their mechanism of action (Rahmouni et al., 2016).
Properties
IUPAC Name |
2-methyl-N-[3-(2-phenylethylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-15(8-11-20-22)17(24)21-18-14(9-12-25-18)16(23)19-10-7-13-5-3-2-4-6-13/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVUZLSMZRORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CS2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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